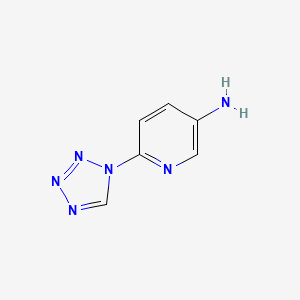

6-(1H-tetrazol-1-yl)pyridin-3-amine

Descripción general

Descripción

6-(1H-tetrazol-1-yl)pyridin-3-amine is a chemical compound with the CAS Number: 1256834-66-8 . It has a molecular weight of 162.15 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, which includes 6-(1H-tetrazol-1-yl)pyridin-3-amine, can be achieved from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The InChI code for 6-(1H-tetrazol-1-yl)pyridin-3-amine is 1S/C6H6N6/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H,7H2 . This indicates that the compound contains a pyridine ring attached to a tetrazole ring.Chemical Reactions Analysis

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Physical And Chemical Properties Analysis

6-(1H-tetrazol-1-yl)pyridin-3-amine is a powder that is stored at room temperature . It has a molecular weight of 162.15 .Aplicaciones Científicas De Investigación

6-(1H-tetrazol-1-yl)pyridin-3-amine: is a heterocyclic compound with intriguing properties. It belongs to the class of pyrazolo[3,4-b]pyridines, which exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds have attracted significant interest due to their structural resemblance to purine bases like adenine and guanine.

Structure: The compound’s structure consists of a pyridine ring fused with a pyrazole ring, resulting in two isomeric forms (Figure 1):

!Compound Structure

Synthesis

Various synthetic methods have been employed to access these compounds. Notably, starting from either a preformed pyrazole or pyridine, chemists have successfully synthesized a wide array of 1H-pyrazolo[3,4-b]pyridines. For instance, the reaction of diphenylhydrazone and pyridine with iodine led to the first monosubstituted 1H-pyrazolo[3,4-b]pyridine . Researchers have explored diverse strategies to introduce substituents at positions N1, C3, C4, C5, and C6.

Biomedical Applications

Let’s explore the exciting biomedical applications of 6-(1H-tetrazol-1-yl)pyridin-3-amine:

Drug Discovery:For more in-depth information, you can refer to the review article by Donaire-Arias et al. here.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

“6-(1H-tetrazol-1-yl)pyridin-3-amine” is a compound that contains a tetrazole and a pyridine ring. Compounds containing these structures have been found to interact with a variety of biological targets. For example, tetrazoles can act as bioisosteres of carboxylic acids due to their similar pKa values . Pyridines, on the other hand, are often found in bioactive molecules .

Mode of Action

The mode of action of “6-(1H-tetrazol-1-yl)pyridin-3-amine” would depend on its specific target. Tetrazoles can form hydrogen bonds with their targets due to the presence of nitrogen and hydrogen atoms . Pyridines can participate in π-π stacking interactions due to their aromatic nature .

Biochemical Pathways

Without specific information on the target of “6-(1H-tetrazol-1-yl)pyridin-3-amine”, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing tetrazoles and pyridines have been found to be involved in a wide range of biological activities .

Pharmacokinetics

The ADME properties of “6-(1H-tetrazol-1-yl)pyridin-3-amine” would depend on its specific chemical structure and formulation. Tetrazoles are more soluble in lipids than carboxylic acids, which could potentially enhance the compound’s ability to penetrate cell membranes .

Result of Action

The molecular and cellular effects of “6-(1H-tetrazol-1-yl)pyridin-3-amine” would depend on its specific target and mode of action. Compounds containing tetrazoles and pyridines have been found to exhibit a wide range of biological activities .

Action Environment

The action, efficacy, and stability of “6-(1H-tetrazol-1-yl)pyridin-3-amine” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the protonation state of tetrazoles can change depending on the pH, which could potentially affect their interaction with targets .

Propiedades

IUPAC Name |

6-(tetrazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBSDPJTZQQRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-tetrazol-1-yl)pyridin-3-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)

![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543044.png)

![2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2543046.png)

![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543048.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543049.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2543051.png)

![2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2543053.png)

![6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2543054.png)

![2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2543055.png)